Liotrix

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

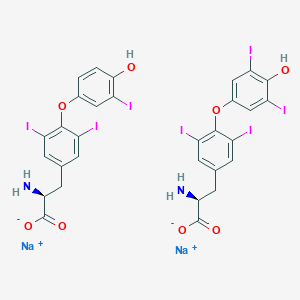

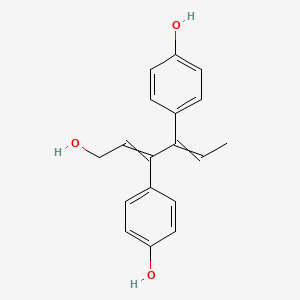

Liotrix es una preparación de reemplazo de hormona tiroidea derivada sintéticamente. Consiste en una mezcla de levotiroxina sódica (tiroxina, T4) y liotironina sódica (triyodotironina, T3) en una proporción de 4 a 1 en peso . Este compuesto se utiliza para reponer las hormonas tiroideas en casos de deficiencia tiroidea e hipotiroidismo .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Liotrix se sintetiza combinando levotiroxina sódica y liotironina sódica en una proporción específica. La síntesis implica la yodación y acoplamiento del aminoácido tirosina para producir las hormonas tiroideas T4 y T3 . Las condiciones de reacción normalmente implican el uso de alcohol tert-amílico, hidróxido de amonio y otros reactivos para lograr la pureza y concentración deseadas .

Métodos de Producción Industrial

En entornos industriales, la producción de this compound implica un control preciso de las condiciones de reacción para garantizar la proporción correcta de T4 a T3. El proceso incluye el uso de técnicas cromatográficas para separar y purificar las hormonas, seguidas de su mezcla en las proporciones requeridas .

Análisis De Reacciones Químicas

Tipos de Reacciones

Liotrix experimenta varias reacciones químicas, que incluyen:

Oxidación: Las hormonas tiroideas pueden sufrir reacciones de oxidación, lo que puede alterar su actividad.

Reducción: Las reacciones de reducción pueden convertir T4 en T3, mejorando su actividad biológica.

Sustitución: Las reacciones de sustitución pueden ocurrir en los átomos de yodo, afectando la función de la hormona.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen yodo, peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las reacciones se llevan a cabo normalmente en condiciones controladas de pH y temperatura para garantizar la estabilidad de las hormonas .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados yodados de tiroxina y triyodotironina, que pueden tener diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

Liotrix tiene varias aplicaciones de investigación científica, que incluyen:

Química: Utilizado como compuesto modelo para estudiar la síntesis y reacciones de las hormonas tiroideas.

Biología: Empleado en investigaciones sobre el metabolismo y regulación de las hormonas tiroideas.

Medicina: Utilizado en estudios clínicos para evaluar su eficacia en el tratamiento de trastornos tiroideos.

Industria: Utilizado en la producción de terapias de reemplazo de hormonas tiroideas

Mecanismo De Acción

Liotrix ejerce sus efectos al suministrar las hormonas tiroideas T4 y T3, que son esenciales para el metabolismo, el crecimiento y el desarrollo normales. Las hormonas aumentan el consumo de oxígeno en la mayoría de los tejidos del cuerpo y aumentan la tasa metabólica basal y el metabolismo de los carbohidratos, lípidos y proteínas . T4 se convierte en la T3 más activa en los tejidos periféricos por las deiodinasas .

Comparación Con Compuestos Similares

Compuestos Similares

Levotiroxina Sódica (T4): Una forma sintética de tiroxina utilizada sola para el reemplazo de hormonas tiroideas.

Liotironina Sódica (T3): Una forma sintética de triyodotironina utilizada sola para el reemplazo de hormonas tiroideas

Singularidad de Liotrix

This compound es único porque combina tanto T4 como T3 en una proporción específica, imitando la secreción natural de hormonas tiroideas por la glándula tiroides. Esta combinación puede proporcionar una terapia de reemplazo hormonal más equilibrada en comparación con el uso de T4 o T3 solo .

Propiedades

Key on ui mechanism of action |

The hormones, T4 and T3, are tyrosine-based hormones produced by the thyroid gland. Iodine is an important component in their synthesis. The major secreted form of thyroid hormone is T4. T4 is converted T3, the more active thyroid hormone, by deiodinases in peripheral tissues. T3 acts in the body to increase basal metabolic rate, alter protein synthesis and increase the body's sensitivity to catecholamines (such as adrenaline). Thyroid hormones are essential for proper development and differentiation of all cells of the human body. T4 and T3 regulate protein, fat and carbohydrate metabolism to varying extents. The most pronounced effect of the hormones is in altering how human cells use energetic compounds. The thyroid hormone derivatives bind to the thyroid hormone receptors initially to initiate their downstream effects. |

|---|---|

Número CAS |

8065-29-0 |

Fórmula molecular |

C30H21I7N2Na2O8 |

Peso molecular |

1471.8 g/mol |

Nombre IUPAC |

disodium;(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate |

InChI |

InChI=1S/C15H11I4NO4.C15H12I3NO4.2Na/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);1-4,6,12,20H,5,19H2,(H,21,22);;/q;;2*+1/p-2/t2*12-;;/m00../s1 |

Clave InChI |

LKYWLLWWYBVUPP-XOCLESOZSA-L |

SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)[O-])N)I)I)O.C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.[Na+].[Na+] |

SMILES isomérico |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)[O-])N)I)I)O.C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)[O-])N.[Na+].[Na+] |

SMILES canónico |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)[O-])N)I)I)O.C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.[Na+].[Na+] |

Key on ui other cas no. |

8065-29-0 |

Números CAS relacionados |

8061-58-3 (Parent) |

Sinónimos |

Euthroid Euthyral liotrix Thyreotom Thyrolar thyroxine - triiodothyronine combination thyroxine - triiodothyronine combination, monosodium salt thyroxine, triiodothyronine drug combination triiodothyronine - thyroxine combination |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

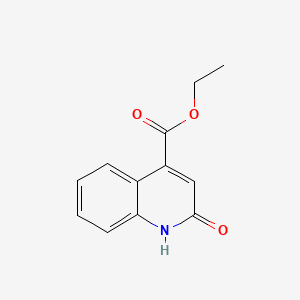

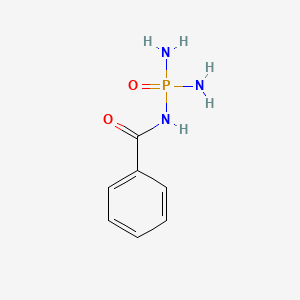

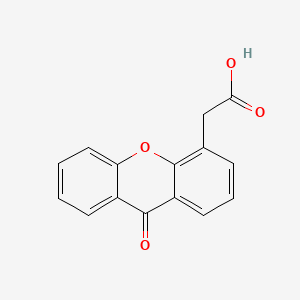

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,16R)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),12,14-trien-4-one](/img/structure/B1202245.png)